![molecular formula C12H9N3O2 B3023040 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 685107-38-4](/img/structure/B3023040.png)

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid

Vue d'ensemble

Description

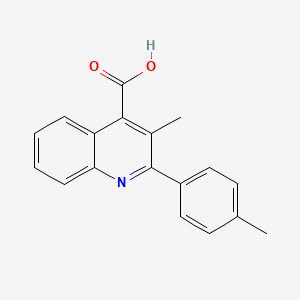

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that are the basis of many natural and synthetic biologically active substances . They have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .

Synthesis Analysis

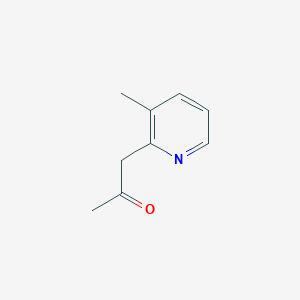

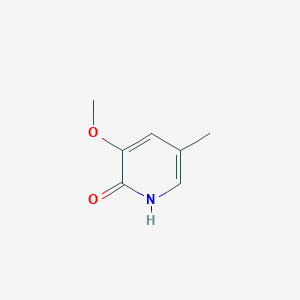

The synthesis of pyrimido[1,2-a]benzimidazoles involves the use of carboxylic acid derivatives . Gnanasekaran et al. have developed a method for the preparation of a series of benzimidazo[2,1-b]quinazolin-12(6H)-ones and pyrido-[2’,3’:4,5]pyrimido[1,2-a]benzimidazol-5(11H)-ones via the reaction of 2 . An efficient one-pot conversion of carboxylic acids into benzimidazoles has also been reported .Molecular Structure Analysis

The molecular formula of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is C12H9N3O2 . The average mass is 227.219 Da and the monoisotopic mass is 227.069473 Da .Chemical Reactions Analysis

The chemical reactions involving pyrimido[1,2-a]benzimidazoles are complex and require a deep understanding of organic chemistry . The process takes place upon heating under reflux in pyridine to form pyrimidobenzimidazole containing the pyridazine fragment which is relevant in medicinal chemistry .Applications De Recherche Scientifique

- Triazavirin , a medication derived from pyrimido[1,2-a]benzimidazole, has demonstrated a broad spectrum of antiviral action. It effectively protects against influenza viruses, ARVI, and tick-borne encephalitis. Additionally, Triazavirin has shown promise in treating patients with moderate COVID-19 .

- Another pyrimido[1,2-a]benzimidazole derivative, 5-methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine , is currently undergoing clinical trials as an antiviral agent .

- Benzimidazole derivatives, including those with the pyrimido[1,2-a]benzimidazole scaffold, exhibit antibacterial and antifungal activities. These compounds have been investigated against various pathogens, including S. aureus , Staphylococcus epidermidis , K. pneumoniae , E. coli , C. albicans , and A. niger .

- Some pyrimido[1,2-a]benzimidazole derivatives have shown promise as anticancer agents. These compounds are being explored for their ability to inhibit cancer cell growth and proliferation .

- Benzimidazole-based compounds, including those with the pyrimido[1,2-a]benzimidazole core, have demonstrated analgesic and anti-inflammatory properties. These effects make them interesting candidates for pain management and inflammation control .

- Certain pyrimido[1,2-a]benzimidazole derivatives exhibit antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage is an area of ongoing research .

- Benzimidazole analogs have been investigated for their potential in neurological and ophthalmological disorders. While specific studies on pyrimido[1,2-a]benzimidazole-3-carboxylic acid are limited, its structural similarity to other benzimidazole compounds suggests potential therapeutic applications in these fields .

Antiviral Activity

Antibacterial and Antifungal Properties

Anticancer Potential

Analgesic and Anti-inflammatory Effects

Antioxidant Activity

Neurological and Ophthalmological Applications

Orientations Futures

The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Mécanisme D'action

Target of Action

This allows them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various enzymes and protein receptors .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antiseptic, anticancer, and anti-glycation effects .

Propriétés

IUPAC Name |

4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUWGRXKFQCJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408309 | |

| Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |

CAS RN |

685107-38-4 | |

| Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

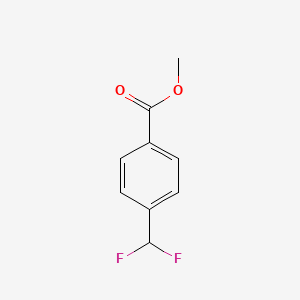

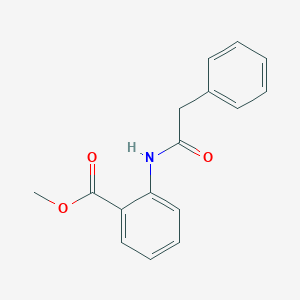

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)

![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)

![(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide](/img/structure/B3022965.png)

![3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3022971.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3022972.png)